4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-phenylpyrrolidin-2-one
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Overview
Description
4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-phenylpyrrolidin-2-one is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties . The structure of this compound includes a benzimidazole ring fused with a pyrrolidinone ring, making it a unique and potentially valuable compound in various fields of scientific research.
Mechanism of Action
Target of Action
Benzimidazole derivatives are known to interact with various biological targets. For instance, some benzimidazole derivatives have been found to exhibit anticancer activity by interacting with cancer cell lines . .
Mode of Action
The mode of action of benzimidazole derivatives can vary depending on the specific compound and its targets. Some benzimidazole derivatives are known to inhibit cell division by binding to tubulin proteins, disrupting microtubule assembly
Biochemical Pathways
Benzimidazole derivatives can affect various biochemical pathways depending on their specific targets and mode of action. For example, some benzimidazole derivatives have been found to exhibit anticancer activity by affecting the cell cycle
Pharmacokinetics
The pharmacokinetic properties of benzimidazole derivatives can vary widely. For instance, some benzimidazole derivatives are known to be eliminated primarily through the urine
Result of Action
The results of the action of benzimidazole derivatives can vary depending on their specific targets, mode of action, and biochemical pathways affected. Some benzimidazole derivatives have been found to exhibit anticancer activity
Action Environment
The action of benzimidazole derivatives can be influenced by various environmental factors. For example, the pH of the environment can affect the solubility and therefore the bioavailability of these compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-phenylpyrrolidin-2-one typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde, followed by cyclization and further functionalization . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as microwave-assisted synthesis, which has been shown to provide better yields and shorter reaction times compared to conventional heating methods . Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-phenylpyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .
Scientific Research Applications
4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-phenylpyrrolidin-2-one has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
- 2-Phenylbenzimidazole
- 1-Methylbenzimidazole
- 5,6-Dimethylbenzimidazole
Uniqueness
What sets 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-phenylpyrrolidin-2-one apart from these similar compounds is its unique structural combination of a benzimidazole ring with a pyrrolidinone ring. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development .
Properties
IUPAC Name |
4-(1-butylbenzimidazol-2-yl)-1-phenylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-2-3-13-23-19-12-8-7-11-18(19)22-21(23)16-14-20(25)24(15-16)17-9-5-4-6-10-17/h4-12,16H,2-3,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHJYAJSVUOJKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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